Geranyl tosylate

Description

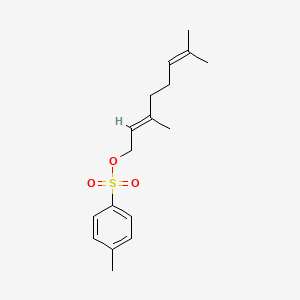

Geranyl tosylate (geranyl p-toluenesulfonate) is an organic compound derived from geraniol (a monoterpene alcohol) and tosyl chloride. It is characterized by the tosyl group (-OTs) attached to the geranyl chain, making it a sulfonate ester. Tosylates are widely utilized in organic synthesis as excellent leaving groups due to the stability of the tosyl anion . This compound is hypothesized to serve as a key intermediate in the synthesis of terpenoids, pharmaceuticals, and functional materials, leveraging the geranyl moiety's bioactive and hydrophobic properties.

Properties

Molecular Formula |

C17H24O3S |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H24O3S/c1-14(2)6-5-7-15(3)12-13-20-21(18,19)17-10-8-16(4)9-11-17/h6,8-12H,5,7,13H2,1-4H3/b15-12+ |

InChI Key |

NAUODAPBUREDIS-NTCAYCPXSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The classical and most commonly reported method for preparing this compound involves the reaction of geraniol with p-toluenesulfonyl chloride (tosyl chloride) under mild conditions. The reaction typically proceeds via the following steps:

- Dissolution: Geraniol is dissolved in an aprotic organic solvent such as dichloromethane or chloroform.

- Addition of Base: A base, usually pyridine or triethylamine, is added to neutralize the hydrochloric acid generated during the reaction and to catalyze the tosylation.

- Tosylation Reaction: p-Toluenesulfonyl chloride is added dropwise to the stirred solution at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- Workup and Purification: After completion, the reaction mixture is quenched with water, and the organic layer is separated, washed, dried, and purified by distillation or recrystallization to afford this compound with high purity.

This method is favored for its simplicity, mild reaction conditions, and scalability for industrial production.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform | Aprotic solvents preferred for solubility |

| Base | Pyridine, triethylamine | Neutralizes HCl, catalyzes tosylation |

| Temperature | 0–5 °C during addition, room temperature after | Controls reaction rate and selectivity |

| Reaction Time | 1–3 hours | Monitored by TLC or GC |

| Molar Ratio (Geraniol:TsCl) | 1:1.1 to 1:1.2 | Slight excess of tosyl chloride ensures complete conversion |

| Purification | Distillation or recrystallization | Ensures removal of impurities |

Mechanistic Insights

The mechanism involves nucleophilic attack by the hydroxyl oxygen of geraniol on the sulfur atom of p-toluenesulfonyl chloride, displacing chloride ion and forming the tosylate ester. The base present scavenges the released HCl, preventing acid-catalyzed side reactions and driving the reaction forward.

Alternative Methods and Variations

While the p-toluenesulfonyl chloride method is predominant, alternative tosylation agents and conditions have been explored:

- Use of p-Toluenesulfonic anhydride: Less common but can be used to avoid chloride byproducts.

- Solid-supported tosylation reagents: Facilitate easier purification.

- Microwave-assisted tosylation: Reduces reaction time significantly.

However, these alternatives are less documented for this compound specifically and are more experimental or specialized.

Analytical Data and Characterization

This compound is characterized by several analytical techniques to confirm its structure and purity:

| Technique | Data/Findings | Purpose |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | ^1H NMR shows characteristic signals for geranyl protons and tosyl aromatic protons; ^13C NMR confirms carbon environments | Structural confirmation |

| Infrared Spectroscopy (IR) | Strong absorption bands at ~1350 and ~1170 cm^-1 corresponding to S=O stretching of tosyl group | Functional group identification |

| Mass Spectrometry (MS) | Molecular ion peak at m/z consistent with C₁₃H₁₈O₄S formula | Molecular weight confirmation |

| Melting Point / Boiling Point | Consistent with literature values (boiling point ~ 160–165 °C under reduced pressure) | Purity assessment |

| Chromatography (TLC, GC) | Single spot or peak indicating purity | Reaction monitoring and purity check |

Research Findings and Applications

This compound's preparation is well-established and reproducible, enabling its use as a key intermediate in:

- Synthesis of geranyl derivatives via nucleophilic substitution.

- Preparation of biologically active compounds, including analogues of natural products.

- Medicinal chemistry for the development of new pharmacophores.

The tosylation step is crucial, as the tosylate group facilitates subsequent substitution reactions with various nucleophiles, expanding the chemical space accessible from geraniol.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Dissolution | Geraniol in dichloromethane | Homogeneous solution |

| Base addition | Pyridine or triethylamine | Neutralizes HCl, catalyzes reaction |

| Tosyl chloride addition | p-Toluenesulfonyl chloride at 0–5 °C | Formation of this compound |

| Reaction completion | Stir at room temperature for 1–3 hours | Complete conversion |

| Workup | Quench with water, separate organic layer | Removal of inorganic byproducts |

| Purification | Distillation or recrystallization | Pure this compound |

Chemical Reactions Analysis

Types of Reactions: Geranyl tosylate undergoes various chemical reactions, including:

Substitution Reactions: The tosylate group is a good leaving group, making this compound suitable for nucleophilic substitution reactions. For example, it can react with nucleophiles like halides to form geranyl halides.

Reduction Reactions: this compound can be reduced to geraniol by using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to form geranyl aldehyde or geranyl acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., sodium iodide) in polar aprotic solvents (e.g., acetone).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products:

Substitution: Geranyl halides.

Reduction: Geraniol.

Oxidation: Geranyl aldehyde, geranyl acid.

Scientific Research Applications

Geranyl tosylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various geranyl derivatives, which are important in the production of fragrances, flavors, and pharmaceuticals.

Biology: Geranyl derivatives have been studied for their antimicrobial and anti-inflammatory properties.

Medicine: Research has explored the potential of geranyl compounds in treating diseases such as cancer and neurodegenerative disorders.

Industry: this compound is used in the production of insect repellents, perfumes, and other consumer products.

Mechanism of Action

The mechanism of action of geranyl tosylate involves its ability to act as an electrophile in nucleophilic substitution reactions. The tosylate group is a good leaving group, which facilitates the formation of a carbocation intermediate. This intermediate can then react with various nucleophiles to form different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Geranyl Derivatives

Q & A

Basic: What synthetic methodologies are recommended for preparing geranyl tosylate, and how can reaction conditions be optimized for high yield?

Answer:

this compound is typically synthesized via nucleophilic substitution, where geraniol reacts with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to activate the hydroxyl group. Key considerations include:

- Solvent choice : Anhydrous dichloromethane or THF minimizes side reactions like hydrolysis .

- Temperature control : Reactions are often conducted at 0–5°C to suppress competing elimination pathways.

- Stoichiometry : A 1:1.2 molar ratio of geraniol to TsCl ensures complete tosylation, with excess base to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires monitoring by TLC and NMR to detect unreacted starting materials .

Advanced: How can conflicting spectroscopic data (e.g., NMR, IR) during this compound characterization be resolved?

Answer:

Discrepancies in spectral data often arise from impurities, solvent effects, or stereochemical variations. Methodological approaches include:

- Comparative analysis : Cross-reference with published spectra of structurally analogous tosylates (e.g., neryl or citronellyl tosylates) to identify diagnostic peaks (e.g., sulfonate group signals at ~135–140 ppm in NMR) .

- Deuterated solvent trials : Test in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding impacts on proton shifts.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+Na]⁺) to rule out co-eluting impurities .

- Dynamic NMR : For rotameric splitting in NMR, variable-temperature studies can clarify conformational dynamics .

Basic: What role does this compound play in stereoselective organic synthesis, and how does its leaving-group ability compare to other sulfonates?

Answer:

this compound is a superior electrophile due to the electron-withdrawing tosyl group, which stabilizes the transition state in S2 reactions. Compared to mesylates (mesyl = CH₃SO₂–), tosylates offer:

- Enhanced stability : The bulky tosyl group reduces elimination side reactions, favoring substitution in terpene-functionalized systems .

- Predictable stereochemistry : In geranyl derivatives, the S2 mechanism preserves configuration at the reaction center, critical for synthesizing enantiopure terpenoids .

Advanced: What experimental designs are effective for probing the mechanistic pathways of this compound in nucleophilic substitutions?

Answer:

To distinguish between S1 and S2 mechanisms:

- Kinetic studies : Measure reaction rates under varying nucleophile concentrations. A linear dependence suggests S2, while no dependence indicates S1 .

- Stereochemical analysis : Use chiral this compound and track inversion (S2) vs. racemization (S1) via polarimetry or chiral HPLC .

- Solvent effects : Compare polar aprotic (e.g., DMF) vs. polar protic (e.g., ethanol) solvents; S1 is favored in protic media due to carbocation stabilization .

Basic: How should this compound be stored to maintain stability, and what analytical methods detect degradation?

Answer:

- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis and photodegradation .

- Degradation monitoring :

Advanced: What strategies mitigate challenges in scaling up this compound synthesis for multi-gram applications?

Answer:

- Reactor design : Use jacketed reactors for precise temperature control during exothermic tosylation.

- Workflow optimization : Replace column chromatography with liquid-liquid extraction (e.g., water/dichloromethane) for faster isolation.

- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real time, reducing batch failures .

Basic: What are the limitations of using this compound in enzymatic or bioconjugation studies?

Answer:

- Hydrolysis susceptibility : Aqueous environments promote hydrolysis, limiting its use in buffer systems. Pre-dissolution in DMSO and stepwise addition mitigate this .

- Steric hindrance : The geranyl chain’s bulk may reduce accessibility in enzyme-active sites, necessitating smaller sulfonate analogs (e.g., methyl tosylate) for comparative studies .

Advanced: How can computational modeling (e.g., DFT) enhance understanding of this compound’s reactivity?

Answer:

- Transition-state modeling : Calculate activation energies for S2 pathways using Gaussian or ORCA software to predict regioselectivity.

- Solvent effect simulations : COSMO-RS models assess solvent polarity impacts on reaction barriers .

- Docking studies : Predict interactions between this compound and biological targets (e.g., olfactory receptors) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.